1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrazole ring, which also contains a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 3-bromobenzyl bromide with 3-nitro-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 1-[(3-Aminophenyl)methyl]-3-nitro-1H-pyrazole.
Oxidation: Various oxidized derivatives of the pyrazole ring.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may also contribute to the compound’s binding affinity to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Bromophenyl)methyl]-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
1-[(3-Bromophenyl)methyl]-3-nitro-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.
Uniqueness
1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole is unique due to the combination of its bromophenyl and nitro groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(15)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGNHRPCFURIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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